molecular formula C7H7Na B3045699 Benzylsodium CAS No. 1121-53-5

Benzylsodium

Cat. No.: B3045699
CAS No.: 1121-53-5
M. Wt: 114.12 g/mol
InChI Key: OWMHBKYAOYHOQK-UHFFFAOYSA-N
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Description

Benzylsodium is an organosodium compound with the chemical formula C7H7Na. It consists of a benzyl group (C6H5CH2) bonded to a sodium atom. This compound is known for its high reactivity and is used in various organic synthesis processes. This compound is a member of the broader class of organosodium compounds, which are less commonly used compared to their organolithium counterparts due to their higher reactivity and lower solubility.

Scientific Research Applications

Benzylsodium has several applications in scientific research:

Safety and Hazards

While specific safety data for Benzylsodium is not available, it’s important to handle all chemical substances with care. Organosodium compounds are generally reactive and should be handled under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylsodium can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the reaction of chlorotoluene with sodium to form tolylsodium, which is then rearranged to this compound .

Chemical Reactions Analysis

Types of Reactions: Benzylsodium undergoes various types of chemical reactions, including:

  • Oxidation: this compound can be oxidized to form benzyl alcohol or benzaldehyde, depending on the reaction conditions. [ \text{C6H5CH2Na} + \text{O2} \rightarrow \text{C6H5CH2OH} ]

  • Substitution: this compound can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. [ \text{C6H5CH2Na} + \text{R-X} \rightarrow \text{C6H5CH2R} + \text{NaX} ]

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Substitution: Alkyl halides, carbonyl compounds, epoxides, etc.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Substitution: Various benzyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of benzylsodium involves its high reactivity as a nucleophile and base. It readily donates its electron pair to electrophiles, forming new bonds. The benzyl group stabilizes the negative charge on the sodium atom, making it a highly reactive species in various organic reactions.

Comparison with Similar Compounds

    Phenylsodium (C6H5Na): Similar to benzylsodium but with a phenyl group instead of a benzyl group.

    Phenyllithium (C6H5Li): More commonly used than phenylsodium due to its better solubility and lower reactivity.

Uniqueness: this compound is unique due to the stabilization provided by the benzyl group, which makes it highly reactive and useful in specific organic synthesis applications where strong nucleophiles are required.

Properties

IUPAC Name

sodium;methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMHBKYAOYHOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Na
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149911
Record name Benzylsodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-53-5
Record name Benzylsodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylsodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylsodium
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Record name Benzylsodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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